molecular formula C9H20N4O4 B1678013 Negamycin CAS No. 33404-78-3

Negamycin

Número de catálogo: B1678013
Número CAS: 33404-78-3
Peso molecular: 248.28 g/mol
Clave InChI: IKHFJPZQZVMLRH-RNFRBKRXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Negamycin is a broad-spectrum antibacterial agent. It acts by inhibiting protein synthesis.

Aplicaciones Científicas De Investigación

Therapeutic Applications in Genetic Disorders

Negamycin is primarily recognized for its ability to promote translational readthrough of premature termination codons (PTCs), which are responsible for approximately 10% of genetic diseases. By facilitating the synthesis of full-length functional proteins, this compound presents a promising therapeutic avenue for conditions like Duchenne muscular dystrophy (DMD) and cystic fibrosis.

Case Studies and Research Findings

  • Duchenne Muscular Dystrophy : In a study by Arakawa et al., this compound was shown to significantly enhance dystrophin levels in mdx mice, indicating its potential as a treatment for DMD .
  • Cystic Fibrosis : Research has demonstrated that this compound can also restore function in CFTR (cystic fibrosis transmembrane conductance regulator) gene mutations, highlighting its versatility in addressing various genetic disorders .

Antimicrobial Properties

This compound exhibits antimicrobial activity against multiple drug-resistant Gram-negative bacteria, including Pseudomonas aeruginosa. Its unique binding properties disrupt protein biosynthesis in bacteria, making it a candidate for developing new antibiotics.

Mechanism of Antimicrobial Action

This compound binds to the small subunit of the bacterial ribosome, causing translational stalling and miscoding . This results in the inhibition of protein synthesis, which is critical for bacterial growth and survival.

Efficacy Against Resistant Strains

Recent studies have highlighted this compound's effectiveness against strains resistant to conventional antibiotics. For instance, it has been shown to maintain activity against Escherichia coli strains that exhibit resistance to other antibiotic classes .

Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of this compound has led to the development of several analogs with enhanced potency and specificity for readthrough activity.

Development of Analog Compounds

  • 3-epi-deoxythis compound : This analog has shown improved readthrough activity compared to this compound itself when tested against various PTCs .
  • Conformationally Restricted Derivatives : Recent studies have developed derivatives that are effective against both TGA and TAG mutations, expanding the therapeutic potential of this compound-based treatments .

Summary and Future Directions

This compound stands out as a multifaceted compound with significant implications for both genetic disorder treatment and antimicrobial therapy. Ongoing research is focused on elucidating its precise mechanisms of action and optimizing its structure for enhanced efficacy.

Application AreaKey Findings
Genetic DisordersRestores dystrophin expression in DMD models; effective against CFTR mutations
Antimicrobial ActivityActive against drug-resistant Gram-negative bacteria; inhibits protein biosynthesis
Structure-Activity RelationshipsDevelopment of more potent analogs; enhanced readthrough activity observed

Q & A

Basic Research Questions

Q. What experimental approaches are most effective for elucidating Negamycin's antibacterial mechanism of action?

To investigate this compound's mechanism, employ a combination of:

  • Ribosomal binding assays using radiolabeled this compound to quantify target engagement
  • Cryo-EM structural analysis at resolutions ≤3.5 Å to visualize drug-ribosome interactions
  • Translation inhibition assays with reporter genes (e.g., luciferase) in Gram-negative bacterial models Validate findings through dose-response comparisons with known ribosomal inhibitors like tetracyclines.

Q. How should researchers select appropriate in vitro and in vivo models for this compound efficacy studies?

Apply the PICO framework (Population, Intervention, Comparison, Outcome):

  • Population: Use clinical isolates with documented efflux pump deficiencies (e.g., ΔacrAB mutants) to reduce confounding resistance factors
  • Intervention: Maintain this compound concentrations within 2-8 μg/mL (its established MIC50 range for E. coli)
  • Comparison: Include gentamicin as a positive control for ribosomal-targeting agents
  • Outcome: Measure bacterial load reduction ≥3-log10 CFU/mL in murine thigh infection models

Q. What methodologies are critical for validating this compound's ribosomal target specificity?

Implement a three-tier verification system:

  • Genetic validation : Knockout/rescue experiments with 30S ribosomal subunit genes (e.g., rpsL mutations)
  • Biochemical validation : Competitive binding assays using purified ribosomes and fluorescent probes
  • Computational validation : Molecular docking simulations with rRNA secondary structure models (e.g., 16S rRNA helix 44)

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

Conduct pharmacokinetic-pharmacodynamic (PK/PD) bridging studies with:

  • Non-compartmental analysis of plasma/tissue concentrations using LC-MS/MS
  • Monte Carlo simulations to predict target attainment rates across 10,000 virtual patients
  • Protein binding corrections using ultracentrifugation to measure free drug fractions Address discrepancies through multivariate regression of bacterial load vs. fAUC/MIC ratios

Q. What experimental designs optimize this compound's bioavailability while maintaining ribosomal selectivity?

Apply structure-activity relationship (SAR) strategies :

  • Synthesize analogs with C9 dimethylation to reduce polarity (logP optimization)
  • Implement artificial membrane permeability assays (PAMPA) to predict intestinal absorption
  • Validate selectivity via eukaryotic ribosome profiling in human cell lines (e.g., HEK293) Prioritize compounds with ≥10-fold selectivity for bacterial vs. mammalian ribosomes

Q. Which multi-omics approaches best characterize this compound-induced resistance mechanisms?

Combine:

  • Transcriptomics : RNA-seq of treated vs. untreated P. aeruginosa PAO1 at 0.5×/1×/2× MIC
  • Proteomics : TMT-labeled quantification of ribosomal protein phosphorylation states
  • Metabolomics : 13C flux analysis of central carbon metabolism under drug pressure Validate findings through CRISPR interference of upregulated efflux/ribosome protection genes

Q. How should researchers design experiments to assess this compound's synergistic potential with β-lactams?

Follow checkerboard assay protocols with modifications:

  • Use cation-adjusted Mueller-Hinton broth to standardize divalent cation effects
  • Calculate FIC indices with 95% confidence intervals using bootstrap resampling (n=500)
  • Confirm synergy through time-kill curves at 1/4× MIC combinations over 24 hrs Exclude combinations showing >10% cytotoxicity in HepG2 cells via MTT assays

Q. Methodological Best Practices

Data Validation

  • For structural studies: Report resolution-dependent B-factors in cryo-EM maps (≤80 Ų for rRNA regions)
  • In animal models: Adhere to ARRIVE 2.0 guidelines for sample size justification and blinding procedures

Statistical Reporting

  • Present MIC distributions as geometric means with interquartile ranges
  • Use Mann-Whitney U tests for non-normal PK parameters (e.g., Cmax variance)

Reproducibility

  • Document synthetic procedures per IUPAC guidelines , including:
    • Absolute configurations of stereocenters (e.g., C6, C12)
    • HPLC purity thresholds (>95% by UV 210 nm)
  • Deposit raw omics data in FAIR-compliant repositories (e.g., Chemotion, nmrXiv)

Propiedades

Número CAS

33404-78-3

Fórmula molecular

C9H20N4O4

Peso molecular

248.28 g/mol

Nombre IUPAC

2-[[[(3R,5R)-3,6-diamino-5-hydroxyhexanoyl]amino]-methylamino]acetic acid

InChI

InChI=1S/C9H20N4O4/c1-13(5-9(16)17)12-8(15)3-6(11)2-7(14)4-10/h6-7,14H,2-5,10-11H2,1H3,(H,12,15)(H,16,17)/t6-,7-/m1/s1

Clave InChI

IKHFJPZQZVMLRH-RNFRBKRXSA-N

SMILES

CN(CC(=O)O)NC(=O)CC(CC(CN)O)N

SMILES isomérico

CN(CC(=O)O)NC(=O)C[C@@H](C[C@H](CN)O)N

SMILES canónico

CN(CC(=O)O)NC(=O)CC(CC(CN)O)N

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

(2-((3R,5R)-3,6-diamino-5-hydroxyhexanoyl)-1-methylhydrazino) acetic acid
negamycin
negamycin, (threo-D)-isome

Origen del producto

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Negamycin
Negamycin
Negamycin
Negamycin

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